3-(3-Chlorophenyl)-3'-carboethoxypropiophenone

Description

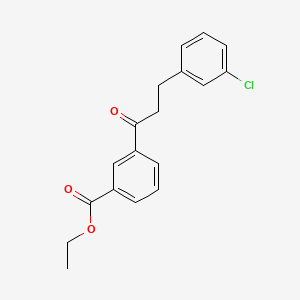

3-(3-Chlorophenyl)-3'-carboethoxypropiophenone is a propiophenone derivative characterized by a 3-chlorophenyl group at the propanone backbone and an ethyl carboxy (carboethoxy) group at the 3'-position of the aromatic ring. This compound belongs to a class of ketones widely studied for their roles in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals. Its structural features—a halogen (Cl) and an electron-withdrawing carboethoxy group—impart unique electronic and steric properties, influencing reactivity and applications in further derivatization .

Properties

IUPAC Name |

ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJMBCOVBJYVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644420 | |

| Record name | Ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-41-9 | |

| Record name | Ethyl 3-[3-(3-chlorophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’-carboethoxypropiophenone typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-3’-carboethoxypropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3’-carboethoxypropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-3’-carboethoxypropiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’-carboethoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propiophenones

3'-Chloropropiophenone (CAS 34841-35-5)

- Structure : Simpler analog lacking the carboethoxy group. Molecular formula: C₉H₉ClO (MW: 168.62 g/mol).

- Properties: Lower molecular weight and higher volatility compared to the target compound. Used in synthesizing alcohols like 1-(3-chlorophenyl)-1-phenyl-1-propanol .

- Key Difference : Absence of the carboethoxy group reduces steric hindrance and electron-withdrawing effects, making it more reactive in nucleophilic additions .

2',5'-Dichloro-3-(3-Methoxyphenyl)Propiophenone (CAS 898775-19-4)

- Structure : Features dual chloro substituents (2',5') and a methoxy group at the 3-position.

- Properties : Increased halogen content enhances lipophilicity but reduces solubility in polar solvents. The methoxy group introduces electron-donating effects, contrasting with the carboethoxy group’s electron-withdrawing nature .

Carboethoxy-Functionalized Analogs

2'-Carboethoxy-3-(3-Fluorophenyl)Propiophenone (CAS 898788-88-0)

- Structure : Fluorine substituent at the 3-phenyl position and carboethoxy at 2'. Molecular formula: C₁₈H₁₇FO₃ (MW: 300.32 g/mol).

- Properties : Fluorine’s electronegativity enhances stability against oxidation compared to chlorine. The carboethoxy group’s position (2' vs. 3') alters steric interactions in subsequent reactions .

3'-Carboethoxy-3-(2-Methoxyphenyl)Propiophenone (CAS 898769-77-2)

- Structure : Methoxy group at the 2-phenyl position and carboethoxy at 3'. Molecular formula: C₁₉H₂₀O₄ (MW: 312.4 g/mol).

- Properties : The methoxy group improves solubility in organic solvents like DMSO, while the carboethoxy group retains electron-withdrawing character. This compound is less reactive in electrophilic substitutions due to steric shielding by the methoxy group .

Trifluoromethyl-Substituted Derivatives

3-(2-Methoxyphenyl)-3'-Trifluoromethylpropiophenone (CAS 898770-30-4)

- Structure : Trifluoromethyl (CF₃) at 3' and methoxy at 2-phenyl.

- Properties: The CF₃ group is strongly electron-withdrawing, enhancing resistance to nucleophilic attack.

Heterocyclic Modifications

3'-Chloro-3-(1,3-Dioxan-2-yl)Propiophenone (CAS 898785-84-7)

- Structure : Incorporates a 1,3-dioxane ring. Molecular formula: C₁₃H₁₅O₃Cl (MW: 254.7 g/mol).

- Properties: The dioxane ring improves solubility in chloroform and methanol but reduces thermal stability. The absence of a carboethoxy group limits its utility in carboxylation reactions .

Research Implications

- Synthetic Flexibility : The carboethoxy group in the target compound enables further functionalization (e.g., hydrolysis to carboxylic acids), unlike simpler halogenated analogs .

- Biological Relevance : Chlorine and carboethoxy groups may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for antimicrobial or anticancer agent development .

- Stability Trade-offs : While trifluoromethyl derivatives offer superior electronic effects, their synthesis is often cost-prohibitive compared to carboethoxy analogs .

Biological Activity

3-(3-Chlorophenyl)-3'-carboethoxypropiophenone, a compound of interest in medicinal chemistry, exhibits various biological activities that have been the subject of research. This article delves into its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H17ClO3

- Molecular Weight : 304.77 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound exhibits varying degrees of antibacterial activity, with the lowest MIC observed against Bacillus subtilis, indicating a more potent effect on this strain.

The mechanisms underlying the antibacterial activity of this compound may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the chlorophenyl group is believed to enhance lipophilicity, aiding in membrane penetration and subsequent bacterial cell disruption.

Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against MRSA strains. The compound demonstrated significant inhibition, with an MIC value of 32 µg/mL. The study concluded that the compound could be a potential candidate for developing new antibiotics against resistant strains.

Study 2: Comparative Analysis with Other Antibacterial Agents

In a comparative analysis involving standard antibacterial agents, this compound was tested alongside ampicillin and ciprofloxacin. The results indicated that while traditional antibiotics had lower MIC values against certain strains, the unique structure of this compound provided a broader spectrum of activity against multi-drug resistant bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.